molecular formula C5H5BrN2O3 B065460 Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)- CAS No. 165067-00-5

Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)-

Cat. No.: B065460
CAS No.: 165067-00-5
M. Wt: 221.01 g/mol
InChI Key: WMSHXMDWZZUEKB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is a chemical compound with the molecular formula C5H5BrN2O3 It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with a suitable reducing agent can convert the oxadiazole ring to other heterocyclic structures.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex molecules.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone include other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.

    1,3,4-Oxadiazole: Widely studied for its anticancer and anti-inflammatory activities.

    1,2,3-Oxadiazole: Less common but still of interest for its unique chemical properties.

Compared to these compounds, 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

165067-00-5

Molecular Formula

C5H5BrN2O3

Molecular Weight

221.01 g/mol

IUPAC Name

2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethanone

InChI

InChI=1S/C5H5BrN2O3/c1-3-5(4(9)2-6)7-11-8(3)10/h2H2,1H3

InChI Key

WMSHXMDWZZUEKB-UHFFFAOYSA-N

SMILES

CC1=[N+](ON=C1C(=O)CBr)[O-]

Canonical SMILES

CC1=[N+](ON=C1C(=O)CBr)[O-]

Synonyms

Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)- (9CI)

Origin of Product

United States

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